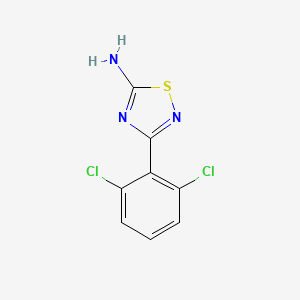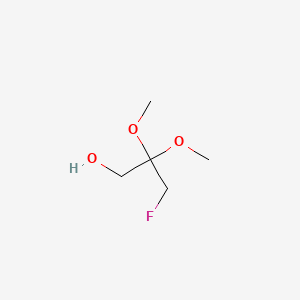
1-Propanol, 2,2-dimethoxy-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethoxy-3-fluoro-1-propanol is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol It is characterized by the presence of two methoxy groups and a fluorine atom attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-3-fluoro-1-propanol typically involves the reaction of 3-fluoro-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups .
Industrial Production Methods
Industrial production of 2,2-Dimethoxy-3-fluoro-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2,2-Dimethoxy-3-fluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2-Dimethoxy-3-fluoro-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethoxy-3-fluoro-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,2-Dimethoxy-1-propanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-1-propanol: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
2,2-Dimethoxy-3-chloro-1-propanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,2-Dimethoxy-3-fluoro-1-propanol is unique due to the combination of methoxy groups and a fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
62741-32-6 |
|---|---|
分子式 |
C5H11FO3 |
分子量 |
138.14 g/mol |
IUPAC 名称 |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
InChI 键 |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
规范 SMILES |
COC(CO)(CF)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


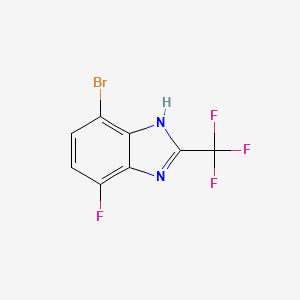

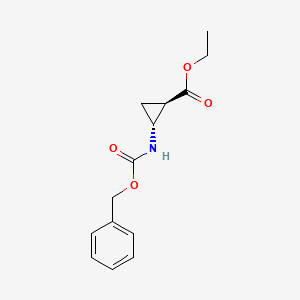
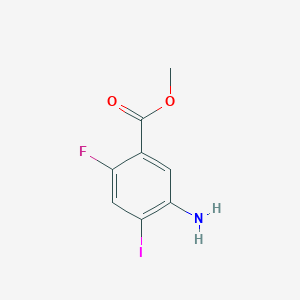
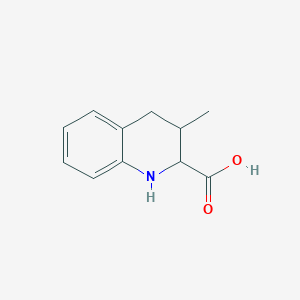
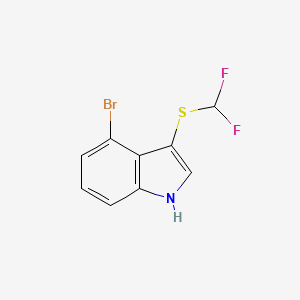
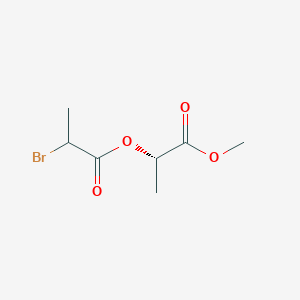
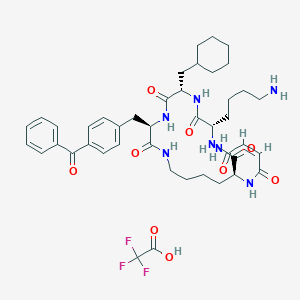
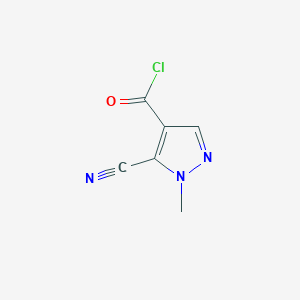

![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)

![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
